molecular formula C10H14ClN3O2 B15258827 tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate

tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate

Cat. No.: B15258827
M. Wt: 243.69 g/mol
InChI Key: BTOLXAHUJVYTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate (CAS: 2092459-87-3) is a pyridazine-derived compound with the molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol . The structure features a pyridazine ring substituted with a chloromethyl group at position 6 and a tert-butyl carbamate group at position 2. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other heterocyclic drugs. Its chloromethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15)

InChI Key

BTOLXAHUJVYTNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CCl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(chloromethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established and involves standard organic synthesis techniques.

Chemical Reactions Analysis

tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Pyridazine-Based Analogs

Pyridazine derivatives with halogenated substituents are critical for tuning reactivity and pharmacological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate C₁₀H₁₄BrN₃O₂ 288.15 Bromomethyl at position 6 Higher reactivity in SN2 reactions
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate C₁₀H₁₄IN₃O₂ 335.15 Iodomethyl at position 6 Enhanced leaving-group ability
tert-Butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate C₁₀H₁₆N₄O₂ 224.26 Aminomethyl at position 6 Predicted density: 1.212 g/cm³; potential for amine coupling

Key Observations :

  • Halogen Influence : The chloromethyl derivative (target compound) balances reactivity and stability, whereas bromo- and iodo-analogs are more reactive but less stable due to weaker C–X bonds .
  • Aminomethyl Derivative: The amino-substituted analog (CAS: 1823277-40-2) exhibits lower molecular weight (224.26 g/mol) and predicted basicity (pKa ~11.45), making it suitable for pH-sensitive applications .

Pyridine-Based Carbamates

Pyridine analogs differ in ring structure (one nitrogen vs. two adjacent nitrogens in pyridazine), affecting electronic properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
tert-Butyl (6-chloropyridin-2-yl)methylcarbamate C₁₁H₁₅ClN₂O₂ 242.70 Chloropyridine backbone Lower polarity due to monocyclic N; used in Suzuki couplings
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 Methoxy groups at 5,6 Increased solubility in polar solvents
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate C₁₀H₁₂ClIN₂O₂ 354.58 Iodo and chloro substituents Bulky substituents limit reactivity

Key Observations :

  • Electronic Effects : Pyridazine’s dual nitrogen atoms increase ring electron deficiency compared to pyridine, enhancing electrophilic substitution rates in the target compound .
  • Substituent Bulk : Methoxy or pivalamide groups (e.g., tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate, MW: 327.81) improve metabolic stability but reduce reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.